molecular formula C17H17FN6O3 B2452472 6-fluoro-3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903875-02-4

6-fluoro-3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2452472
CAS RN: 1903875-02-4
M. Wt: 372.36
InChI Key: IZMQVDQRAMBKEF-UHFFFAOYSA-N
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Description

6-fluoro-3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antagonist Activity for Neurological Targets : Compounds with structures similar to the specified chemical have been synthesized and tested for antagonist activity against 5-HT2 (serotonin) and alpha 1 receptors, demonstrating potential applications in neurological research and drug development. These compounds exhibit varying degrees of antagonist activity, suggesting their utility in studying and potentially treating conditions associated with these receptors, such as depression, anxiety, and hypertension (Watanabe et al., 1992).

  • Protoporphyrinogen IX Oxidase Inhibitors : Research on trifluoromethyl-substituted compounds, including structures related to the specified chemical, has revealed their function as protoporphyrinogen IX oxidase inhibitors. These findings are significant in the context of herbicide development and the study of diseases such as porphyria (Li et al., 2005).

  • Photoinduced Reactions for Synthesis : The study of light-induced tetrazole-quinone 1,3-dipolar cycloadditions has provided insights into green and efficient methods for synthesizing pyrazole-fused quinones. Understanding the microscopic mechanisms of these reactions aids in the design of photoinduced reactions for creating novel compounds with potential therapeutic applications (He et al., 2021).

Molecular Design and Chemical Synthesis

  • Axial Chirality and Steric Discrimination : Research on compounds bearing an ortho-fluoro group has highlighted their significance in the study of axial chirality. These findings contribute to the understanding of steric discrimination between hydrogen and fluorine atoms, which is crucial for the design of chiral molecules with specific biological activities (Iida et al., 2019).

  • Fluoroquinolones Synthesis : Studies on the synthesis of fluoroquinolones from imidoylketenes and iminopropadienones demonstrate the utility of fluoro-containing compounds in creating antibacterial agents. These findings are instrumental in developing new antibiotics to combat resistant bacterial strains (Fulloon & Wentrup, 2009).

properties

IUPAC Name

6-fluoro-3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3/c1-22-9-14(20-21-22)16(26)23-6-4-11(5-7-23)24-15(25)12-8-10(18)2-3-13(12)19-17(24)27/h2-3,8-9,11H,4-7H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMQVDQRAMBKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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